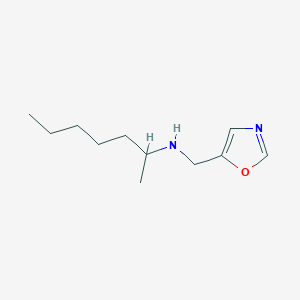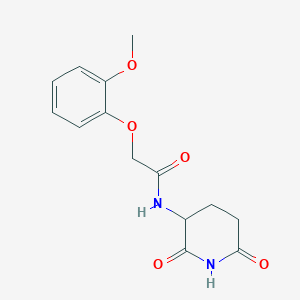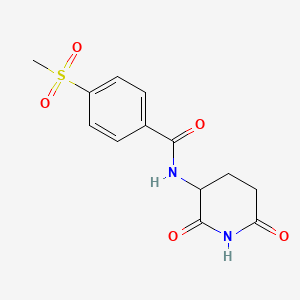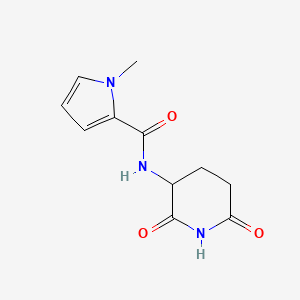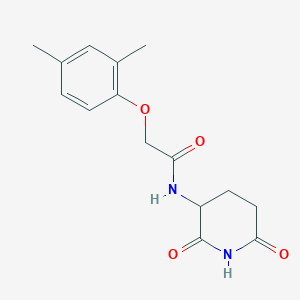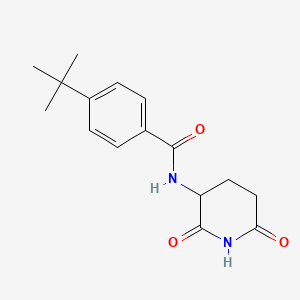
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPC is a cyclic amide that contains a piperidine ring and a cycloheptane ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mecanismo De Acción
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide inhibits the activity of PARP by binding to the catalytic domain of the enzyme. This binding prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to be a potent inhibitor of PARP activity in vitro and in vivo.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to have various biochemical and physiological effects. In addition to inhibiting PARP activity, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation. Furthermore, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has several advantages for laboratory experiments. It is a potent inhibitor of PARP activity, making it a useful tool for studying PARP function in cells. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide is also relatively stable and can be easily synthesized using various methods. However, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life in vivo, which may limit its use in animal studies. Additionally, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide. One direction is to explore its potential applications in cancer therapy, either alone or in combination with other therapies. Another direction is to study its potential use as a chemical probe to study PARP function in cells. Additionally, further research is needed to understand the off-target effects of N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide on other enzymes and to develop more selective PARP inhibitors. Finally, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide may have potential applications in other fields, such as inflammation and neurodegeneration, which warrant further investigation.
Métodos De Síntesis
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide can be synthesized using various methods, including the reaction of cycloheptanone with piperidine-2,6-dione in the presence of a catalyst. Another method involves the reaction of cycloheptanone with piperidine-2,6-dione in the presence of a reducing agent, followed by the addition of an acid. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide can also be synthesized using other methods, such as the reaction of cycloheptanone with a substituted piperidine-2,6-dione.
Aplicaciones Científicas De Investigación
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been studied for its potential applications in various fields, including drug discovery, chemical biology, and neuroscience. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition of PARP activity has potential applications in cancer therapy, as cancer cells rely on PARP for DNA repair. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has also been studied for its potential use as a chemical probe to study PARP activity in cells.
Propiedades
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-11-8-7-10(13(18)15-11)14-12(17)9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOMLBTFDIUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)

